1-Hydroxy-4-methylpentan-3-one
Overview
Description
1-Hydroxy-4-methylpentan-3-one is an organic compound with the molecular formula C6H12O2 It is a ketone with a hydroxyl group attached to the fourth carbon atom and a methyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methylpentan-3-one can be synthesized through several methods. One common method involves the aldol condensation of acetone with formaldehyde, followed by hydrogenation. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and a pH of 8-10.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process involves the use of catalysts and controlled reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-3-pentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form 4-methylpentan-3-ol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Thionyl chloride in the presence of pyridine at 0-5°C.
Major Products Formed:
Oxidation: 4-Methyl-3-pentanone.
Reduction: 4-Methylpentan-3-ol.
Substitution: 4-Methyl-3-pentanone derivatives with various substituents.
Scientific Research Applications
1-Hydroxy-4-methylpentan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-methylpentan-3-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect the compound’s reactivity and its ability to act as a catalyst or intermediate in chemical reactions.
Comparison with Similar Compounds
1-Hydroxy-4-methylpentan-3-one can be compared with other similar compounds such as:
4-Hydroxy-4-methyl-2-pentanone: This compound has a similar structure but differs in the position of the hydroxyl group.
4-Methyl-3-pentanone: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Methylpentan-3-ol: This compound has a hydroxyl group instead of a ketone group, affecting its chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both a hydroxyl and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-hydroxy-4-methylpentan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2)6(8)3-4-7/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKGUHIWXLFLFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132350-33-5 | |
Record name | 1-hydroxy-4-methylpentan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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